molecular formula C17H32N2O3 B7344794 4-ethoxy-N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]butanamide

4-ethoxy-N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]butanamide

Cat. No. B7344794
M. Wt: 312.4 g/mol
InChI Key: BJJSHOXHWFSQLT-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]butanamide is a chemical compound that has been synthesized for scientific research purposes. It is also known by its chemical name, LY2979165. This compound has been of particular interest to researchers due to its potential applications in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 4-ethoxy-N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]butanamide is not fully understood. However, it is believed to work by modulating the activity of the endocannabinoid system in the brain. This system is involved in various physiological processes such as mood regulation, pain perception, and appetite.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the brain, which can lead to a reduction in anxiety and depression symptoms. Additionally, it has been shown to have analgesic effects, which may make it useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethoxy-N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]butanamide in lab experiments is its high selectivity for the cannabinoid receptor type 1 (CB1). This allows researchers to study the effects of modulating this receptor specifically, without affecting other receptors in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research involving 4-ethoxy-N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]butanamide. One area of interest is its potential as a treatment for addiction. Studies have shown that modulating the endocannabinoid system can reduce drug-seeking behavior in animals, and this compound may have similar effects in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various neurological disorders.
In conclusion, this compound is a chemical compound that has been synthesized for scientific research purposes. It has been primarily used in the field of neuroscience and has shown potential applications in the treatment of various neurological disorders. While its exact mechanism of action is not fully understood, it is believed to modulate the activity of the endocannabinoid system in the brain. Further research is needed to fully understand the potential of this compound and its future applications.

Synthesis Methods

The synthesis of 4-ethoxy-N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]butanamide involves several steps. The first step involves the reaction of 2-morpholin-4-ylcyclohexanone with ethyl 4-bromobutyrate to produce 4-bromo-N-[[2-(morpholin-4-yl)cyclohexyl]methyl]butanamide. The second step involves the reaction of this intermediate product with lithium diisopropylamide (LDA) to produce the desired compound, this compound.

Scientific Research Applications

4-ethoxy-N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]butanamide has been primarily used in scientific research related to the field of neuroscience. It has been studied for its potential applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Additionally, it has been used to study the role of the endocannabinoid system in the brain.

properties

IUPAC Name

4-ethoxy-N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O3/c1-2-21-11-5-8-17(20)18-14-15-6-3-4-7-16(15)19-9-12-22-13-10-19/h15-16H,2-14H2,1H3,(H,18,20)/t15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJSHOXHWFSQLT-HOTGVXAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCC(=O)NCC1CCCCC1N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCC(=O)NC[C@@H]1CCCC[C@@H]1N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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